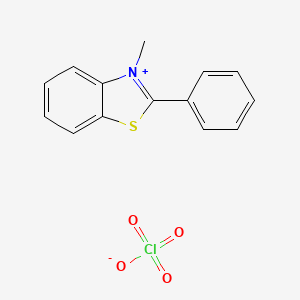
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. DCTB is a yellow crystalline powder that has been synthesized using various methods.
作用機序
The mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of protein-protein interactions, which can affect various biological processes.
Biochemical and Physiological Effects
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one inhibits the growth of cancer cells and bacteria. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to reduce inflammation and pain in animal models. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to affect the activity of various proteins and enzymes, which can affect biological processes.
実験室実験の利点と制限
One advantage of using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its versatility. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used in various scientific research applications, including drug development and biochemical and physiological studies. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its potential toxicity. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments.
将来の方向性
There are several future directions for the use of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in scientific research. One potential direction is the development of new drugs based on the anti-inflammatory, anti-tumor, and anti-bacterial properties of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its effects on various biological processes. Furthermore, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be used as a tool in studying protein-protein interactions, which can provide insights into various biological systems.
合成法
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde and 2-aminothiophenol in the presence of ethanethiol as a catalyst. The reaction is carried out in ethanol, and the crude product is purified using recrystallization. Other methods involve the use of different catalysts and solvents to produce 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
科学的研究の応用
4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used in various scientific research applications, including the development of new drugs and as a tool in biochemical and physiological studies. 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for drug development. Additionally, 4-(2,4-dichlorobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been used to study the role of protein-protein interactions in biological systems.
特性
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS2/c1-2-17-12-15-10(11(16)18-12)5-7-3-4-8(13)6-9(7)14/h3-6H,2H2,1H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGXMUNFDCKRW-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,4-dichlorobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4965668.png)
![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)
![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)

![3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4965727.png)
![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4965746.png)

